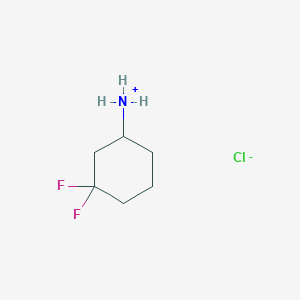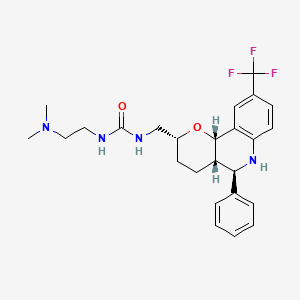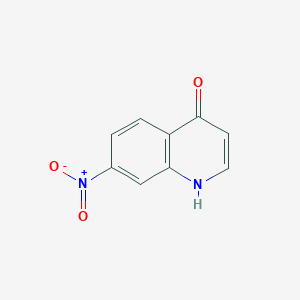
SPDP-PEG36-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SPDP-PEG36-acid, also known as N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 36-acid, is a heterobifunctional crosslinking reagent. It is designed to conjugate free amines and sulfhydryls, facilitating the formation of stable amide and disulfide bonds. This compound is particularly useful in bioconjugation, where it serves as a linker between peptides, proteins, and other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG36-acid involves the conjugation of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) with polyethylene glycol (PEG) of 36 units. The reaction typically employs a suitable carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of PEG. The activated PEG then reacts with the amine group of SPDP to form an amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
SPDP-PEG36-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The pyridyl disulfide group reacts with free thiols to form disulfide bonds.
Amide Bond Formation: The carboxylic acid group reacts with primary amines in the presence of coupling reagents like EDC or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Common Reagents and Conditions
Coupling Reagents: EDC, HATU
Reaction Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products
Disulfide Bonds: Formed when the pyridyl disulfide group reacts with thiols.
Amide Bonds: Formed when the carboxylic acid group reacts with primary amines
科学研究应用
SPDP-PEG36-acid is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules, aiding in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the modification of surfaces and materials to introduce functional groups for further chemical reactions
作用机制
SPDP-PEG36-acid exerts its effects through the formation of stable amide and disulfide bonds. The carboxylic acid group reacts with primary amines to form amide bonds, while the pyridyl disulfide group reacts with thiols to form disulfide bonds. These reactions enable the conjugation of various biomolecules, facilitating their study and application in different fields .
相似化合物的比较
SPDP-PEG36-acid is unique due to its specific combination of functional groups and the length of the PEG linker. Similar compounds include:
SPDP-PEG12-acid: Contains a shorter PEG linker, resulting in different solubility and reactivity properties.
OPSS-PEG36-acid: Similar structure but with different functional groups, leading to variations in reactivity and applications
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H158N2O39S2/c86-81(5-80-125-126-82-3-1-2-6-85-82)84-7-9-90-11-13-92-15-17-94-19-21-96-23-25-98-27-29-100-31-33-102-35-37-104-39-41-106-43-45-108-47-49-110-51-53-112-55-57-114-59-61-116-63-65-118-67-69-120-71-73-122-75-77-124-79-78-123-76-74-121-72-70-119-68-66-117-64-62-115-60-58-113-56-54-111-52-50-109-48-46-107-44-42-105-40-38-103-36-34-101-32-30-99-28-26-97-24-22-95-20-18-93-16-14-91-12-10-89-8-4-83(87)88/h1-3,6H,4-5,7-80H2,(H,84,86)(H,87,88) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETQZNCXLDFCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H158N2O39S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1872.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B7908907.png)
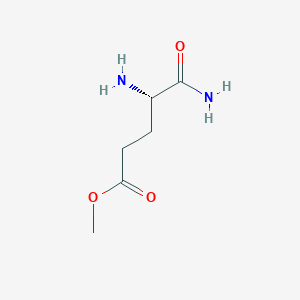
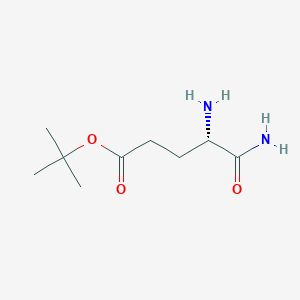
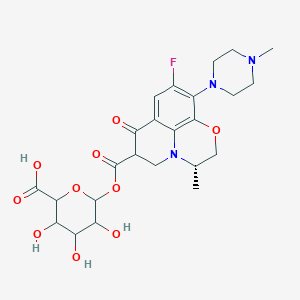
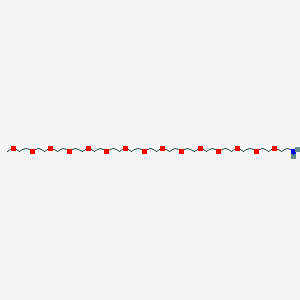



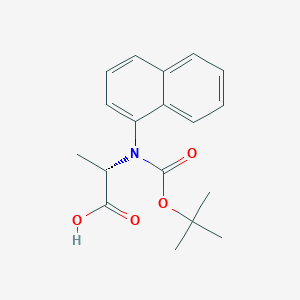
![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)
